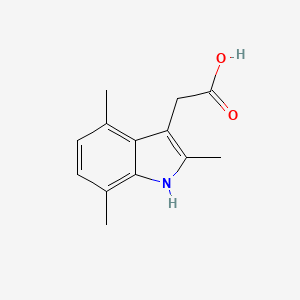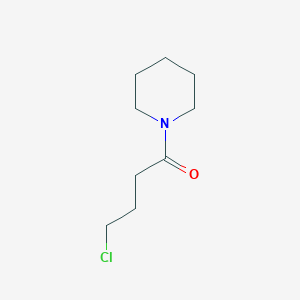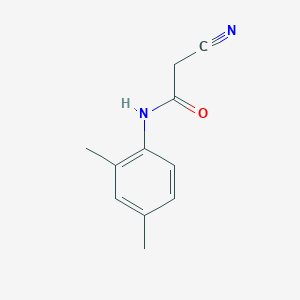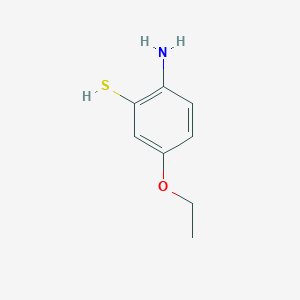
(2,4,7-トリメチル-1H-インドール-3-イル)酢酸
説明
(2,4,7-Trimethyl-1H-indol-3-yl)acetic acid is an organic compound with the molecular formula C13H15NO2. It belongs to the class of indole derivatives, which are known for their significant biological and pharmacological activities. This compound is characterized by the presence of an indole ring substituted with three methyl groups at positions 2, 4, and 7, and an acetic acid moiety at position 3.
科学的研究の応用
(2,4,7-Trimethyl-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology .
Mode of Action
Indole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight is 21727 , which may influence its bioavailability.
Result of Action
Indole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid. For instance, the compound’s storage temperature is recommended to be between 28°C , indicating that temperature can affect its stability.
生化学分析
Biochemical Properties
(2,4,7-trimethyl-1H-indol-3-yl)acetic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including (2,4,7-trimethyl-1H-indol-3-yl)acetic acid, are known to interact with enzymes such as indole-3-acetic acid methyltransferase (IAMT), which modulates indole-3-acetic acid homeostasis in plant tissues through methylation . These interactions are essential for maintaining the balance of indole-3-acetic acid and other related compounds in biological systems.
Cellular Effects
(2,4,7-trimethyl-1H-indol-3-yl)acetic acid influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been shown to play a significant role in the regulation of cell growth, differentiation, and apoptosis . The compound’s impact on cell signaling pathways and gene expression is crucial for maintaining cellular homeostasis and responding to environmental stimuli.
Molecular Mechanism
The molecular mechanism of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by binding to specific receptors or enzymes, leading to the modulation of their activity. For example, indole derivatives can inhibit or activate enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux . Additionally, the compound can alter gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid change over time. The compound’s stability, degradation, and long-term effects on cellular function are critical factors to consider. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to changes in their biological activity . Long-term exposure to the compound may result in alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell growth and differentiation. At higher doses, it may cause toxic or adverse effects, including cell death and tissue damage . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound in clinical applications.
Metabolic Pathways
(2,4,7-trimethyl-1H-indol-3-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, indole derivatives are known to participate in the tryptophan degradation pathway, leading to the production of indole-3-acetic acid and other related compounds . These metabolic pathways are essential for maintaining cellular homeostasis and responding to environmental changes.
Transport and Distribution
The transport and distribution of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for ensuring the compound’s proper function and regulation within the cell.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Methylation: The indole ring is then methylated at positions 2, 4, and 7 using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Introduction of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid moiety at position 3 of the indole ring. This can be achieved through a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(2,4,7-Trimethyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated indole derivatives, nitro-indole derivatives.
類似化合物との比較
(2,4,7-Trimethyl-1H-indol-3-yl)acetic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A naturally occurring plant hormone involved in cell elongation and division.
(2,6,7-Trimethyl-1H-indol-3-yl)acetic acid: Similar in structure but with different methylation pattern, leading to distinct biological activities.
Indole-3-butyric acid: Another plant hormone with similar functions to indole-3-acetic acid but with a longer side chain.
The uniqueness of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid lies in its specific methylation pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-(2,4,7-trimethyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-7-4-5-8(2)13-12(7)10(6-11(15)16)9(3)14-13/h4-5,14H,6H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYXJMABOXFXKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(NC2=C(C=C1)C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281375 | |
| Record name | (2,4,7-trimethyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5435-43-8 | |
| Record name | NSC21434 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,4,7-trimethyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Azabicyclo[6.2.0]decan-10-one](/img/structure/B1267835.png)





![2-[(4-Fluorobenzyl)thio]ethanol](/img/structure/B1267848.png)







